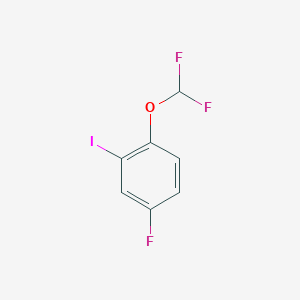

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring

Métodos De Preparación

The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.

Aplicaciones Científicas De Investigación

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various cellular pathways, including signal transduction and metabolic processes .

Comparación Con Compuestos Similares

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene can be compared with other fluorinated benzene derivatives, such as:

1-(Difluoromethoxy)-4-fluorobenzene:

1-(Difluoromethoxy)-2-iodobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

1-(Difluoromethoxy)-4-chloro-2-iodobenzene: The presence of a chloro group instead of a fluoro group can significantly alter its chemical properties and reactivity.

Actividad Biológica

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3I O |

| Molecular Weight | 276.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | [To be assigned] |

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where difluoromethoxy and fluoro groups are introduced onto an iodobenzene scaffold. The synthetic route can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, a study on difluoromethylated benzene derivatives showed promising results against various bacterial strains, suggesting a potential for development into antimicrobial agents .

Antifungal Activity

The compound has been evaluated for antifungal activity against pathogens such as Candida and Aspergillus. A notable case study demonstrated that fluorinated aromatic compounds can inhibit fungal growth effectively, with some derivatives showing minimum inhibitory concentrations (MIC) lower than those of traditional antifungals like fluconazole .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The difluoromethoxy group enhances lipophilicity, facilitating cellular uptake, while the iodo substituent may play a role in enzyme inhibition or receptor binding. Research suggests that such compounds can disrupt cellular processes by interfering with lipid synthesis or nucleic acid metabolism in fungi and bacteria .

Study on Antifungal Efficacy

In a controlled study, various derivatives of difluoromethylated compounds were tested against Candida albicans. The results indicated that compounds with higher fluorine content exhibited lower MIC values, suggesting enhanced antifungal potency. For instance:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.25 | Fungicidal |

| Fluconazole | 0.5 | Fungistatic |

This study highlights the potential of fluorinated compounds in developing new antifungal therapies .

Antibacterial Studies

Another study investigated the antibacterial effects of similar fluorinated compounds against Gram-positive and Gram-negative bacteria. The findings revealed that higher fluorination levels correlated with increased antibacterial activity, indicating a possible mechanism involving membrane disruption or interference with metabolic pathways.

Propiedades

Fórmula molecular |

C7H4F3IO |

|---|---|

Peso molecular |

288.01 g/mol |

Nombre IUPAC |

1-(difluoromethoxy)-4-fluoro-2-iodobenzene |

InChI |

InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |

Clave InChI |

IIIJLTAGZDCDQI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)I)OC(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.